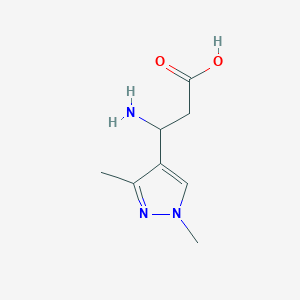

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17808633

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) |

| Standard InChI Key | ZETOVOLYLCXLND-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1C(CC(=O)O)N)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1568155-63-4) is defined by the molecular formula C₈H₁₃N₃O₂ and a molar mass of 183.21 g/mol . Its IUPAC name, 3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid, reflects a propanoic acid backbone substituted at the β-position with an amino group and a 1,3-dimethylpyrazole moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is methylated at positions 1 and 3, conferring steric and electronic modifications critical to its bioactivity .

Key Structural Data

The stereochemistry of the compound is noteworthy, with the (3R)-enantiomer (CAS: 1568155-63-4) being commercially available for chiral studies . The presence of both amino and carboxylic acid functional groups enables zwitterionic behavior under physiological conditions, enhancing solubility and membrane permeability .

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of 3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves sequential condensation and functionalization steps. A common approach begins with the preparation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters . Subsequent alkylation at the pyrazole nitrogen positions introduces methyl groups, followed by Michael addition or Strecker synthesis to install the β-amino acid moiety.

Representative Synthetic Pathway

-

Pyrazole Ring Formation: Reaction of acetylacetone with methylhydrazine under acidic conditions yields 1,3-dimethyl-1H-pyrazole.

-

Side Chain Introduction: Alkylation of the pyrazole at position 4 with a bromoacetic acid derivative, followed by amination via Hoffman or Curtius rearrangement, generates the β-amino acid structure.

Purification is achieved through recrystallization or chromatographic techniques, with final products exhibiting ≥95% purity for research applications . Industrial-scale production remains limited, reflecting the compound’s status as a preclinical investigational agent.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate aqueous solubility (∼15 mg/mL at pH 7.4) due to its zwitterionic nature. LogP values of −0.5 to 0.2 indicate balanced hydrophilicity-lipophilicity, favoring blood-brain barrier penetration. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, consistent with crystalline stability. No polymorphic transitions are observed below 200°C .

Future Research Directions and Applications

Drug Development Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole methyl groups and amino acid side chain could optimize target affinity and metabolic stability .

-

Combination Therapies: Synergy with checkpoint inhibitors (e.g., PD-1 blockers) may enhance antitumor efficacy while minimizing resistance .

-

Prodrug Design: Esterification of the carboxylic acid group could improve oral bioavailability, a current limitation due to first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume